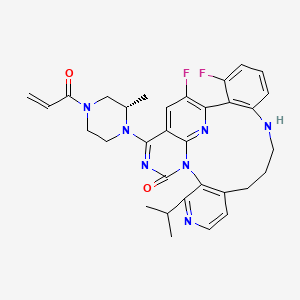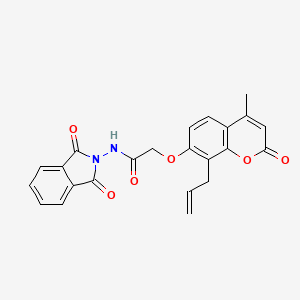
Antimycobacterial agent-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimycobacterial agent-6 is a compound designed to combat mycobacterial infections, particularly those caused by Mycobacterium tuberculosis, the pathogen responsible for tuberculosis. This compound is part of a broader class of antimycobacterial agents that target various stages of mycobacterial growth and replication, offering a potential solution to the growing problem of drug-resistant tuberculosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antimycobacterial agent-6 involves a multi-step process. One common method includes the [3+2] cycloaddition reaction under ultrasound irradiation. This method involves the reaction of quinoxaline Schiff bases with aryl nitrile oxides at room temperature, producing spiroquinoxaline-1,2,4-oxadiazoles . This approach avoids standard heating and column chromatography, resulting in high yields and shorter reaction times.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cycloaddition reactions. The use of ultrasound irradiation in industrial settings helps to enhance reaction efficiency and reduce production costs. The compounds are then purified and characterized using standard techniques such as chromatography and spectroscopy.
Analyse Des Réactions Chimiques
Types of Reactions: Antimycobacterial agent-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce reduced forms of the original compound.
Applications De Recherche Scientifique
Antimycobacterial agent-6 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cycloaddition reactions and other chemical transformations.
Biology: Investigated for its potential to inhibit the growth of Mycobacterium tuberculosis and other mycobacterial species.
Medicine: Explored as a potential therapeutic agent for treating drug-resistant tuberculosis and other mycobacterial infections.
Industry: Utilized in the development of new antimycobacterial drugs and formulations.
Mécanisme D'action
The mechanism of action of antimycobacterial agent-6 involves the inhibition of key enzymes and pathways essential for mycobacterial survival. This compound targets the mycobacterial cell wall synthesis, disrupting the formation of essential components like arabinogalactan and peptidoglycan . By inhibiting these pathways, this compound effectively kills or inhibits the growth of mycobacteria.
Comparaison Avec Des Composés Similaires
Isoniazid: A first-line antituberculosis drug that inhibits mycolic acid synthesis.
Rifampin: Another first-line drug that inhibits DNA-dependent RNA polymerase.
Ethambutol: Inhibits arabinosyl transferase, affecting cell wall synthesis.
Uniqueness: Antimycobacterial agent-6 is unique in its dual action of inhibiting both cell wall synthesis and other essential pathways, making it a potent agent against drug-resistant strains of Mycobacterium tuberculosis. Its ability to act synergistically with other antituberculosis drugs further enhances its therapeutic potential .
Propriétés
Formule moléculaire |
C20H15F6N3O4 |
|---|---|
Poids moléculaire |
475.3 g/mol |
Nom IUPAC |
8-nitro-4-oxo-6-(trifluoromethyl)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]-2,3-dihydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H15F6N3O4/c21-19(22,23)11-3-1-10(2-4-11)5-6-27-18(31)14-9-28-16-13(17(14)30)7-12(20(24,25)26)8-15(16)29(32)33/h1-4,7-8,14,28H,5-6,9H2,(H,27,31) |
Clé InChI |
JOWRMUWMWOOWSI-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C2=C(N1)C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])C(=O)NCCC3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12398378.png)





![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)
![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)
![4-[(4-Imidazo[1,2-a]pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B12398411.png)

